molecular formula C15H13N3O4S2 B2557610 3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886919-97-7

3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer B2557610
CAS-Nummer: 886919-97-7
Molekulargewicht: 363.41
InChI-Schlüssel: AQCHTZLUMLXCGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .


Molecular Structure Analysis

The structure of the compound can be elucidated via spectral data and elemental analysis . The IR spectrum shows peaks at 1,598 cm^-1 (C=N), 2,916, 3,057 cm^-1 (C-H) . The 1H NMR spectrum shows signals at 2.30 (s, 3H, CH3), 6.92–8.39 (m, 12H, Ar-H) .


Chemical Reactions Analysis

The compound is synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed .


Physical And Chemical Properties Analysis

The compound is a yellow powder . The melting point is 270–272°C . The IR spectrum shows peaks at 3064.89 cm^-1 (CH arom), 2742.76 cm^-1 (CH aliph), 1614.42 cm^-1 (C=O), 1539.29 cm^-1 (C=N), 1292.24 cm^-1 (C–O–C asymm), 1018.41 cm^-1 (C–O–C symm), 796.53 cm^-1 (CH), 567.07 cm^-1 (C–Cl) .

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

3-Ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide and similar compounds have shown potential in cardiac electrophysiology. For instance, N-substituted imidazolylbenzamides, closely related to this compound, have demonstrated potency in vitro for cardiac Purkinje fiber assays, indicating their potential as class III electrophysiological agents, which may be beneficial in treating arrhythmias (Morgan et al., 1990).

Antimicrobial Properties

Compounds structurally similar to this compound have been explored for their antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole have shown moderate to significant antibacterial and antifungal activities, indicating their potential application in treating infectious diseases (Prajapati & Thakur, 2014).

Anticancer Evaluation

Derivatives of 1,3,4-oxadiazole, similar to the compound , have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some of these compounds have shown promising results, exhibiting moderate to excellent anticancer activity (Ravinaik et al., 2021).

Antibacterial and Antifungal Studies

Another area of application for similar compounds is in antibacterial and antifungal studies. For instance, certain derivatives have demonstrated good antibacterial activity against common pathogens like Staphylococcus aureus, as well as potent antioxidant activity, which could be beneficial in developing new antimicrobial agents (Karanth et al., 2019).

Antitubercular Agents

Derivatives of sulfonyl, closely related to this compound, have also been identified as potent antitubercular agents. Some of these compounds have shown excellent efficacy against Mycobacterium tuberculosis, suggesting their potential as new treatments for tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).

Anti-HIV Activity

Some derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their potential in inhibiting HIV replication. While not all compounds showed selective inhibition, some exhibited inhibitory activity, indicating a possible direction for the development of new antiviral agents (Syed et al., 2011).

Eigenschaften

IUPAC Name

3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-6-3-5-10(9-11)13(19)16-15-18-17-14(22-15)12-7-4-8-23-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHTZLUMLXCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.